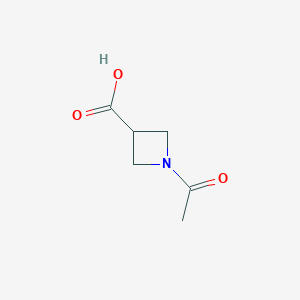

1-Acetyl-3-azetidinecarboxylic Acid

Descripción general

Descripción

1-Acetyl-3-azetidinecarboxylic Acid is an organic compound with the chemical formula C6H9NO3. It features an azetidine ring, an acetyl group, and a carboxylic acid group . This compound is known for its unique four-membered ring structure, which imparts significant strain and reactivity, making it a valuable intermediate in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Acetyl-3-azetidinecarboxylic Acid can be synthesized through several methods. One common approach involves the reaction of aminoacetic acid with acetyl chloride to produce 1-acetyl-3-azetidinium chloride, which is then converted to the acid form using a base . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

1-Acetyl-3-azetidinecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include ketones, amines, alcohols, and various substituted azetidines .

Aplicaciones Científicas De Investigación

Overview

1-Acetyl-3-azetidinecarboxylic acid is a compound that has garnered interest in various scientific and medicinal fields. Its unique structure and functional groups allow it to participate in a range of chemical reactions and biological processes. This article explores the applications of this compound, focusing on its medicinal uses, potential therapeutic effects, and implications in chemical synthesis.

Medicinal Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

2. Anti-inflammatory Effects

Recent investigations have highlighted the compound's anti-inflammatory properties, particularly in models of chronic inflammation. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, which may offer therapeutic benefits for conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

3. Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of this compound. Animal studies have shown that it may help mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate cellular signaling pathways associated with neuroprotection, making it a candidate for further research in neuropharmacology .

Chemical Synthesis Applications

1. Building Block for Drug Development

The structural characteristics of this compound make it an attractive building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with enhanced biological activity or altered pharmacokinetic profiles. This versatility is particularly valuable in pharmaceutical chemistry, where novel compounds are continuously sought for therapeutic applications .

2. Synthesis of Peptides and Amino Acids

In organic synthesis, this compound can serve as an intermediate in the preparation of specific peptides and amino acids. Its azetidine ring structure is particularly useful for creating cyclic peptides, which are known for their stability and resistance to enzymatic degradation, making them suitable candidates for drug development .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones in cultures treated with the compound compared to controls, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving mice subjected to neurotoxic agents, administration of this compound resulted in reduced markers of oxidative stress and improved behavioral outcomes related to memory and learning. These findings suggest that the compound could be further explored as a therapeutic agent for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 1-Acetyl-3-azetidinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique ring structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function . This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1-Acetyl-3-azetidinecarboxylic Acid include:

3-Azetidinecarboxylic Acid: Another azetidine derivative with a carboxylic acid group.

1-Acetyl-2-azetidinecarboxylic Acid: A structural isomer with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidine derivatives . This uniqueness makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

Overview

1-Acetyl-3-azetidinecarboxylic acid (C6H9NO3) is an organic compound characterized by its azetidine ring, acetyl group, and carboxylic acid functionality. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The unique structure of the azetidine ring enables it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This mechanism is crucial for understanding its therapeutic potential and the development of related pharmaceuticals.

Biological Activities

Research has shown that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound interacts with various enzymes, leading to inhibition that can affect metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further investigation is needed to confirm these effects.

- Modulation of Chemokine Receptors : It has been identified as a modulator of CCR5 chemokine receptor activity, which is significant in the context of inflammatory diseases and HIV treatment .

Case Studies

- Cell Line Studies : In studies involving Chinese hamster lung fibroblasts, variants resistant to L-Azetidine-2-carboxylic acid (AZCA) were found to overproduce proline. This suggests a potential pathway where this compound may influence proline metabolism and resistance mechanisms against toxic analogs .

- Metabolomic Profiling : Research on metabolomic changes in patients undergoing dialysis highlighted alterations in acylcarnitine clearance related to compounds similar to this compound. This indicates its relevance in metabolic studies and potential clinical applications .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-Azetidinecarboxylic Acid | Contains a carboxylic acid group | Similar ring structure but different reactivity |

| 1-Acetyl-2-azetidinecarboxylic Acid | Structural isomer | Different substitution pattern affecting stability |

| 1-Acetyl-3-methyl-3-azetidinecarboxylic Acid | Methyl group addition | Alters solubility and potential biological effects |

Safety and Toxicity

While this compound shows promise in various applications, it is important to note its safety profile. The compound is classified as harmful if swallowed and may cause skin irritation . This necessitates careful handling and further toxicological studies to establish safe usage parameters.

Propiedades

IUPAC Name |

1-acetylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWJZEMJJMOQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97628-91-6 | |

| Record name | 1-acetylazetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.